N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a pyridinone structure
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-4-3-7-19(17(11)21)9-16(20)18-12(2)13-5-6-14-15(8-13)23-10-22-14/h3-8,12H,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASJCLOPMHZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC(=O)NC(C)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyridinone Structure: This involves the reaction of 3-methyl-2-pyridone with appropriate acylating agents.
Coupling Reactions: The final step involves coupling the benzodioxole and pyridinone intermediates under conditions such as palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular mechanisms and its potential as a therapeutic agent for various diseases.
Industrial Applications: It may also find use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit certain enzymes that are crucial for cancer cell survival, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide can be compared with similar compounds such as:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and biological activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole structure and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
